molecular formula C13H15NO4 B1421956 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid CAS No. 1258639-28-9

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Cat. No.: B1421956
CAS No.: 1258639-28-9
M. Wt: 249.26 g/mol
InChI Key: PNDJDMGOGUXENJ-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid is a compound that belongs to the class of oxazinan derivatives. This compound is characterized by the presence of an oxazinan ring, which is a six-membered ring containing one nitrogen and one oxygen atom, along with a phenylpropanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid typically involves the formation of the oxazinan ring followed by the introduction of the phenylpropanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazinan ring. The phenylpropanoic acid group can then be introduced through a series of reactions such as Friedel-Crafts acylation or other suitable organic transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The oxazinan ring and phenylpropanoic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
  • 2-(2-Oxo-1,3-oxazinan-3-yl)butanoic acid

Uniqueness

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid is unique due to the presence of the phenylpropanoic acid group, which imparts distinct chemical and biological properties compared to other oxazinan derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDJDMGOGUXENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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